molecular formula C15H15N5O3S B2932267 4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole CAS No. 2178773-95-8

4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

Cat. No.: B2932267
CAS No.: 2178773-95-8
M. Wt: 345.38
InChI Key: CYQBSWHSNDHUFY-UHFFFAOYSA-N
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Description

4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a triazole ring, an azetidine ring, a sulfonyl group, and an oxazole ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxazole moiety, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole and azetidine rings are known to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, the compound is

Properties

IUPAC Name

2-methyl-4-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-11-18-15(10-23-11)12-2-4-14(5-3-12)24(21,22)19-8-13(9-19)20-16-6-7-17-20/h2-7,10,13H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQBSWHSNDHUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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